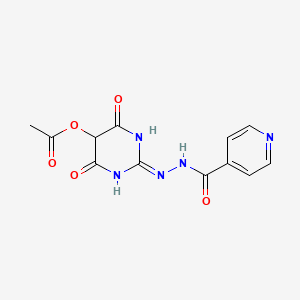
Acetyldialuric acid isonicotinehydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Isonicotinoylhydrazinyl)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-5-yl acetate is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with an isonicotinoylhydrazinyl group and an acetate moiety. The compound’s multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
Méthodes De Préparation
The synthesis of 2-(2-Isonicotinoylhydrazinyl)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-5-yl acetate typically involves multiple steps, starting with the preparation of the core pyrimidine structure. One common method involves the condensation of isonicotinic acid hydrazide with a suitable aldehyde or ketone, followed by cyclization to form the pyrimidine ring.
Industrial production methods often employ solvent-free conditions to enhance yield and reduce environmental impact. Catalysts such as PPA-SiO2 are used to facilitate the reaction, ensuring high selectivity and efficiency .
Analyse Des Réactions Chimiques
2-(2-Isonicotinoylhydrazinyl)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-5-yl acetate undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms, often altering the functional groups attached to the pyrimidine ring.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific groups within the compound.
Applications De Recherche Scientifique
The compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in studying enzyme inhibition and protein binding.
Mécanisme D'action
The mechanism by which 2-(2-Isonicotinoylhydrazinyl)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-5-yl acetate exerts its effects involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound inhibits the activity of key enzymes in bacterial cells, disrupting essential metabolic pathways. In cancer research, it has been shown to interfere with cell division and induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar compounds include derivatives of isonicotinic acid hydrazide and pyrimidine-based molecules. Compared to these, 2-(2-Isonicotinoylhydrazinyl)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-5-yl acetate stands out due to its unique combination of functional groups, which confer enhanced reactivity and specificity in various applications . Some similar compounds include:
- Isoniazid
- Pyrimidine-5-carboxylates
- Monoamine oxidase inhibitors
Propriétés
Numéro CAS |
40598-55-8 |
|---|---|
Formule moléculaire |
C12H11N5O5 |
Poids moléculaire |
305.25 g/mol |
Nom IUPAC |
[4,6-dioxo-2-(pyridine-4-carbonylhydrazinylidene)-1,3-diazinan-5-yl] acetate |
InChI |
InChI=1S/C12H11N5O5/c1-6(18)22-8-10(20)14-12(15-11(8)21)17-16-9(19)7-2-4-13-5-3-7/h2-5,8H,1H3,(H,16,19)(H2,14,15,17,20,21) |
Clé InChI |
WYWKPIRBTLJQKV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1C(=O)NC(=NNC(=O)C2=CC=NC=C2)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


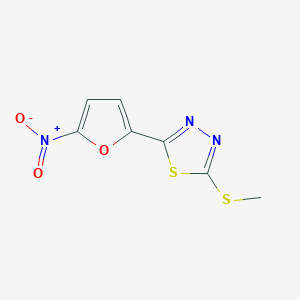
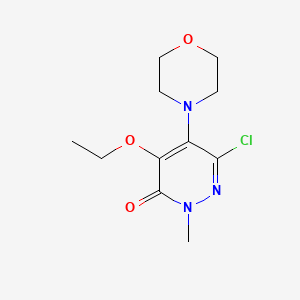

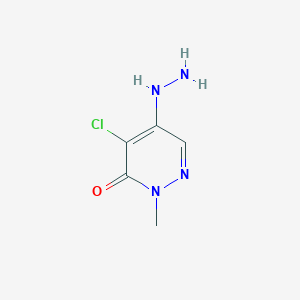
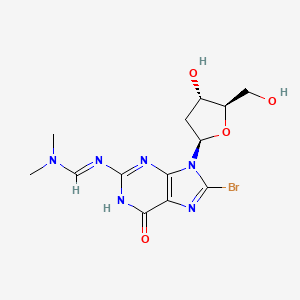
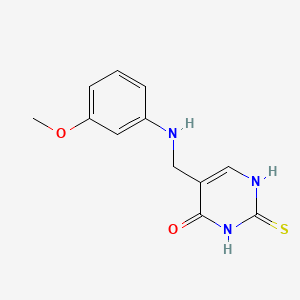
![2-Cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]-3,9-dihydro-6H-purin-6-one](/img/structure/B12916997.png)


![N-(2,6-Dimethylphenyl)-5-(pyridin-4-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12917038.png)
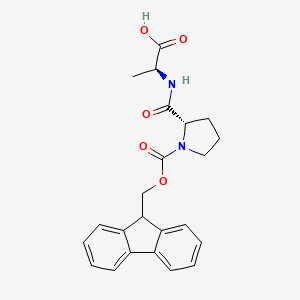

![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B12917048.png)

